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molecular formula C14H21N3O3Si B8400705 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No. B8400705
M. Wt: 307.42 g/mol
InChI Key: RRBUDEZNBWVIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551981B2

Procedure details

A flask was charged with NaH (60% dispersion in mineral oil, 0.325 g, 13.6 mmol) and THF (40 mL). The mixture was cooled to about 0° C. followed by the addition of 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol, ArkPharm). The mixture was stirred for about 30 min followed by the addition of SEMCl (2.26 g, 13.6 mmol). The mixture was warmed to rt and stirred for about 12 h. Water (5 mL) and EtOAc (70 mL) were added and the layers were separated. The organic layer was concentrated under reduced pressure to give 3-methyl-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (3.2 g, 91%): LC/MS (Table 2, Method f) Rt=2.18 min; MS m/z: 308 (M+H)+.
Name
Quantity
0.325 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.26 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1COCC1.[CH3:8][C:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[NH:11][N:10]=1.[CH3:21][Si:22]([CH2:25][CH2:26][O:27][CH2:28]Cl)([CH3:24])[CH3:23]>CCOC(C)=O.O>[CH3:8][C:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[N:11]([CH2:28][O:27][CH2:26][CH2:25][Si:22]([CH3:24])([CH3:23])[CH3:21])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.325 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Step Three
Name
Quantity
2.26 g
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to rt
STIRRING
Type
STIRRING
Details
stirred for about 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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